3-((5-メチルイソキサゾール-3-イル)アミノ)シクロヘキサ-2-エンオン

説明

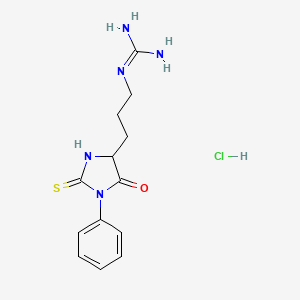

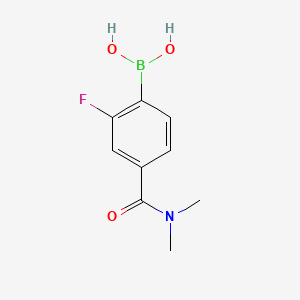

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と合成

化合物「3-((5-メチルイソキサゾール-3-イル)アミノ)シクロヘキサ-2-エンオン」は、様々な薬理活性を持つ分子の合成における前駆体として役立ちます。イソキサゾール環とエノン部分を併せ持つ構造は、治療効果の可能性を持つ化合物を構築するための汎用性の高い中間体となります。 例えば、イソキサゾール環の修飾により、抗炎症作用と鎮痛作用を持つ誘導体に繋がります .

生物学的研究

イソキサゾール誘導体は、様々な生物活性を示すことが知られています。 化合物中に5-メチルイソキサゾール-3-イル基が存在することは、特に中枢神経系受容体を含む生物学的経路の研究に用いることができ、イソキサゾールはGABA受容体と相互作用することが示されています .

材料科学

化合物のシクロヘキセンオンコアは、ユニークな電子特性を持つ材料開発のための足場を提供します。 研究者は、この化合物を有機半導体の作成や導電性ポリマーの構成要素として使用することを探求することができます .

触媒

触媒の分野では、「3-((5-メチルイソキサゾール-3-イル)アミノ)シクロヘキサ-2-エンオン」は、遷移金属錯体における配位子としての可能性が調査されています。 そのような錯体は、不斉合成や酸化反応など、様々な重要な化学反応を触媒することができます .

環境科学

この化合物は、生分解過程中に中間体を形成する可能性があり、環境研究において重要です。 環境中のより複雑な分子(医薬品など)の分解経路を追跡し、環境への影響を理解するのに役立ちます .

光触媒応用

その構造的特徴から、この化合物は光触媒分解研究に関連する可能性があります。 光照射下での汚染物質の分解において、中間体または光増感剤として作用し、環境修復の分野に貢献する可能性があります .

生化学分析

Biochemical Properties

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of eicosanoids. The compound also binds to proteins like albumin, affecting its transport and distribution in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, potentially influencing gene expression and cellular metabolism .

Cellular Effects

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. The compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. Additionally, it binds to nucleic acids, influencing gene expression by modulating transcription factors. The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone vary with different dosages in animal models. At low doses, it has minimal toxic effects and can modulate cellular processes effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound also affects metabolic flux, altering the levels of metabolites in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound also interacts with cellular transporters, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it influences gene expression. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .

特性

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJYEVUWOYRVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=CC(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)

![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)